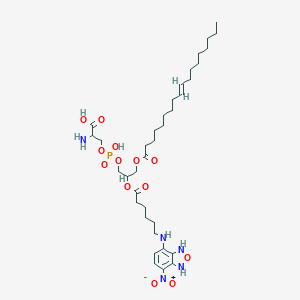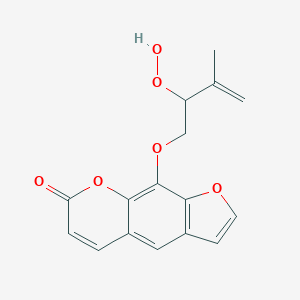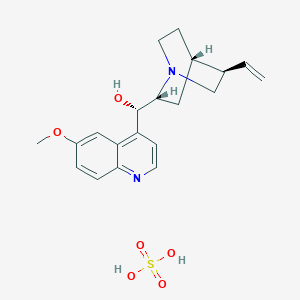
1-Pyrenehexanoic acid
Vue d'ensemble
Description
Non-Activated Amine-reactive hydrophobic fluorescent probe
Applications De Recherche Scientifique
Molecular Sensing and Imaging
1-Pyrenehexanoic acid has been utilized in molecular sensing, particularly for the ratiometric sensing of nucleic acids. A study by Wu et al. (2012) demonstrated that a pyrene-functionalized cationic oligopeptide, when bound to double-stranded DNA, changes its fluorescence properties, making it a valuable tool for imaging nucleic acids within cells (Wu et al., 2012).
Environmental Research
Research on the degradation of pyrene by Mycobacterium species has been notable. Heitkamp et al. (1988) identified both ring oxidation and ring fission products in the microbial catabolism of pyrene, enhancing understanding of environmental biodegradation processes (Heitkamp et al., 1988).
Occupational Exposure Biomarker
This compound derivatives have been used as biomarkers for occupational exposure to polycyclic aromatic hydrocarbons. Tolos et al. (1990) successfully employed 1-pyrenol, a major urinary metabolite of pyrene, to assess the exposure of workers to these compounds (Tolos et al., 1990).
Interaction with Membrane Research
Studies by Galla and Hartmann (1980) utilized pyrene derivatives to investigate lipid bilayer membranes. Pyrene lipid probes were specifically used to determine lateral diffusion in fluid lipid membranes and study membrane fluidity, a key factor influencing membrane protein functions (Galla & Hartmann, 1980).
Drug Delivery Systems
Singh et al. (2015) synthesized and characterized nano micelles using poly(N-acrylamidohexanoic acid) and poly(N-vinylcaprolactam), showing potential as drug delivery carriers for hydrophobic molecules. They used 1-pyrenecarboxaldehyde as a probe to study these micelles, indicating the relevance of this compound derivatives in drug delivery research (Singh et al., 2015).
Nanotechnology and Material Science
Pyrene-functionalized benzoxazines were prepared by Yang et al. (2014) to enhance the solubility of single-walled carbon nanotubes, leading to the development of organic/inorganic hybrid materials with improved thermal stability. This highlights the application of this compound derivatives in nanocomposite material research (Yang et al., 2014).
Analytical Chemistry
1-Pyrenol, derived from pyrene, has been studied for its use in analytical chemistry, particularly in assessing exposure to polycyclic aromatic hydrocarbons. Alekseenko et al. (2019) developed a gas chromatography method with mass-selective detection for determining 1-pyrenol in urine, demonstrating the compound's utility in analytical applications (Alekseenko et al., 2019).
Mécanisme D'action
Target of Action
1-Pyrenehexanoic acid is a fluorescent lipid analog . It primarily targets cell membranes and lipid bilayers , where it incorporates itself . This compound’s role is to serve as a fluorescent probe for labeling these membranes .
Mode of Action
The compound interacts with its targets by incorporating into the membranes and lipid bilayers . This interaction results in the formation of micelles with other lipids such as triglycerides and phospholipids .
Biochemical Pathways
Its incorporation into membranes and lipid bilayers can potentially influence the fluidity of these structures . This could have downstream effects on various cellular processes that depend on membrane fluidity, such as signal transduction, transport of substances across the membrane, and cell adhesion.
Pharmacokinetics
Its solubility in dmf, dmso, and methanol suggests that it may have good bioavailability
Result of Action
As a fluorescent probe, this compound allows for the visualization of membranes and lipid bilayers . This can be used in various research applications, such as studying membrane fluidity and conducting lipase enzyme assays .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its fluorescence . Additionally, the presence of other lipids can influence its ability to form micelles . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Propriétés
IUPAC Name |
6-pyren-1-ylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-20(24)8-3-1-2-5-15-9-10-18-12-11-16-6-4-7-17-13-14-19(15)22(18)21(16)17/h4,6-7,9-14H,1-3,5,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFCSIAVYVXOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238327 | |
| Record name | 6-Pyrenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90936-85-9 | |
| Record name | 6-Pyrenylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090936859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Pyrenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(1-Pyrenyl)hexanoic acid, for fluorescence | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




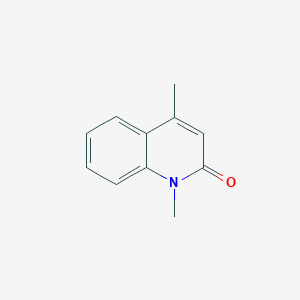

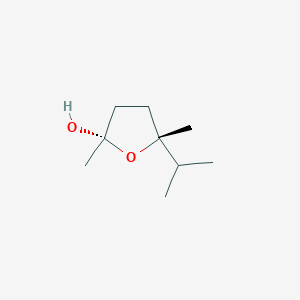
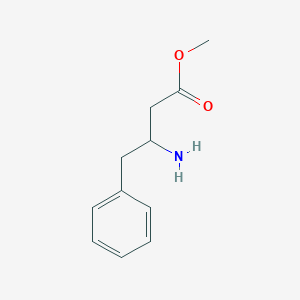

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

